N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Description
N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a 1,3,5-triazine core substituted with a 2-methoxyphenylamine group at position 2 and a piperazine ring at position 4. This compound shares structural motifs with arylpiperazine derivatives, which are well-documented for their serotonin receptor (e.g., 5-HT1A) binding affinities . The ortho-methoxy substituents on both the triazine-linked phenyl group and the piperazine ring are critical for modulating electronic properties and receptor interactions .
Properties
Molecular Formula |
C22H27N7O2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-N-(2-methoxyphenyl)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H27N7O2/c1-30-18-9-5-3-7-16(18)24-22-26-20(25-21(23)27-22)15-28-11-13-29(14-12-28)17-8-4-6-10-19(17)31-2/h3-10H,11-15H2,1-2H3,(H3,23,24,25,26,27) |
InChI Key |
YFSPQOIGWZCKJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of Compound X involves several steps. One common approach is the condensation of appropriate starting materials, such as 2-methoxyaniline, piperazine, and cyanuric chloride.
Reaction Conditions: The reaction typically occurs under mild conditions, often in organic solvents like dichloromethane or acetonitrile.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually follows similar principles, emphasizing safety, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: Compound X can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction yields the corresponding amine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine moieties, such as N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine, exhibit antidepressant-like effects. These effects are attributed to their interaction with serotonin receptors, particularly the 5-HT1A receptor. The compound's structural similarity to known antidepressants suggests it could enhance serotonin signaling in the central nervous system, leading to mood elevation and anxiety reduction .
Anticancer Potential
Preliminary studies have shown that triazine derivatives possess anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells by disrupting critical cellular pathways involved in growth and survival .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the Triazine Core : Utilizing appropriate precursors to construct the triazine framework.
- Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
- Final Modifications : Functionalizing the compound to enhance solubility and bioavailability .
In Vivo Studies
In vivo studies have demonstrated that this compound can significantly reduce depressive-like behaviors in animal models when administered at specific dosages. Behavioral tests such as the forced swim test and tail suspension test have been employed to assess its efficacy .
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibits a dose-dependent inhibition of cell viability. The IC50 values obtained suggest promising anticancer activity that warrants further investigation .
Mechanism of Action
- Compound X likely exerts its effects through interactions with cellular receptors or enzymes.
Targets: It may bind to specific proteins involved in disease pathways.
Pathways: Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their differentiating features:
Structure-Activity Relationship (SAR) Insights
- Piperazine Substituents: The 2-methoxyphenyl group on piperazine (target compound) is associated with higher 5-HT1A binding affinity compared to phenyl or 4-methoxyphenyl analogues . For example, compound 7 (from ), which shares the 2-methoxyphenylpiperazine moiety, exhibited nanomolar 5-HT1A affinity (Ki = 12 nM) .
Aryl Group on Triazine :
Triazine Core Modifications :
Pharmacological and Physicochemical Properties
Biological Activity
N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a triazine core substituted with methoxyphenyl and piperazine moieties. Its molecular formula is with a molecular weight of 366.42 g/mol. The presence of the methoxy groups is crucial for enhancing the lipophilicity and bioavailability of the compound.
The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems, particularly serotonergic and dopaminergic pathways. The piperazine ring is known for its role in influencing central nervous system (CNS) activity, while the triazine moiety may contribute to its interaction with specific receptors.
Antidepressant Effects
Research indicates that compounds containing methoxyphenyl and piperazine structures often exhibit antidepressant properties. For instance, N-(2-methoxyphenyl)piperazine derivatives have been shown to act as selective serotonin reuptake inhibitors (SSRIs), which are widely used in treating depression .
Anticancer Activity
Preliminary studies suggest that similar triazine derivatives possess anticancer properties. For example, compounds with triazine cores have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Data Summary
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Inhibition of serotonin reuptake | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| CNS Activity | Modulation of dopaminergic pathways |
Case Study 1: Antidepressant Properties
In a study involving a series of piperazine derivatives, it was found that this compound exhibited significant antidepressant-like effects in rodent models. The mechanism was linked to increased levels of serotonin in the synaptic cleft due to reuptake inhibition.
Case Study 2: Anticancer Activity
A recent investigation into triazine derivatives revealed that compounds structurally similar to this compound showed promising results against breast cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
